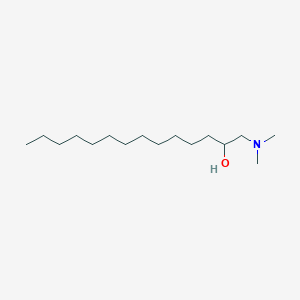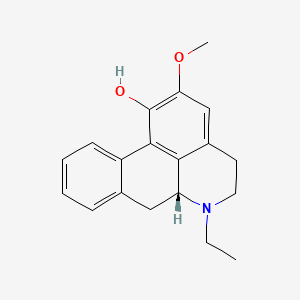
Noraporphin-1-ol, 6-ethyl-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Noraporphin-1-ol, 6-ethyl-2-methoxy- is a complex organic compound that belongs to the class of noraporphine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Noraporphin-1-ol, 6-ethyl-2-methoxy- includes a noraporphine skeleton with an ethyl group at the 6th position and a methoxy group at the 2nd position, along with a hydroxyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Noraporphin-1-ol, 6-ethyl-2-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for constructing indole derivatives . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .
Industrial Production Methods
Industrial production of Noraporphin-1-ol, 6-ethyl-2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Noraporphin-1-ol, 6-ethyl-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1st position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group at the 2nd position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Noraporphin-1-ol, 6-ethyl-2-methoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Noraporphin-1-ol, 6-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
類似化合物との比較
Similar Compounds
Noraporphin-1-ol, 6-methyl-2-methoxy-: Similar structure but with a methyl group instead of an ethyl group at the 6th position.
Noraporphin-1-ol, 6-ethyl-2-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group at the 2nd position.
Noraporphin-1-ol, 6-ethyl-2-chloro-: Similar structure but with a chloro group instead of a methoxy group at the 2nd position.
Uniqueness
Noraporphin-1-ol, 6-ethyl-2-methoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the methoxy group at the 2nd position can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
37082-16-9 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
(6aR)-6-ethyl-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C19H21NO2/c1-3-20-9-8-13-11-16(22-2)19(21)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15,21H,3,8-10H2,1-2H3/t15-/m1/s1 |
InChIキー |
DHJXQWPYVDZUOC-OAHLLOKOSA-N |
異性体SMILES |
CCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)O)OC |
正規SMILES |
CCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


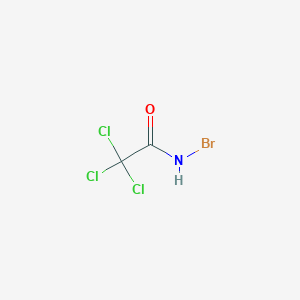
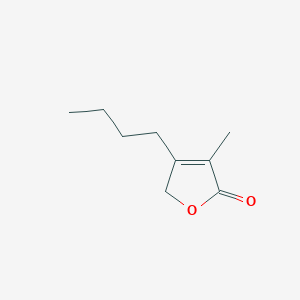

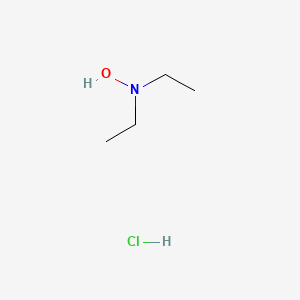
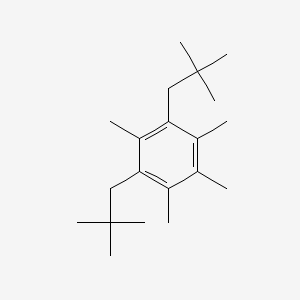
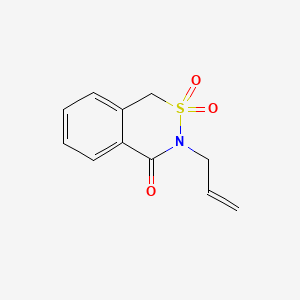
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)


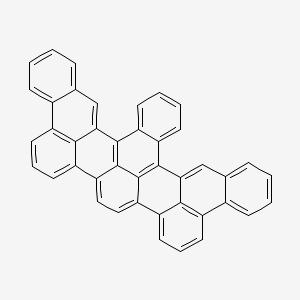
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
